1,3-Difluoro-5-methyl-2-nitrobenzene
Overview
Description
1,3-Difluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene typically involves the nitration of 1,3-difluoro-2-methylbenzene. The reaction is carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Difluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common reagents and conditions used in these reactions include hydrogen gas with palladium for reduction, sodium methoxide for nucleophilic substitution, and potassium permanganate for oxidation . Major products formed from these reactions include 1,3-difluoro-5-methyl-2-aminobenzene, substituted derivatives, and 1,3-difluoro-5-carboxy-2-nitrobenzene .
Scientific Research Applications
1,3-Difluoro-5-methyl-2-nitrobenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The fluorine atoms can influence the compound’s stability and reactivity through inductive and resonance effects . These interactions can impact the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
1,3-Difluoro-5-methyl-2-nitrobenzene can be compared with similar compounds such as:
1,3-Difluoro-2-methyl-5-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Difluoro-2-methyl-5-nitrobenzene: Another isomer with different substitution positions, affecting its chemical properties and uses.
2,6-Difluoro-4-nitrotoluene:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its isomers and related compounds .
Properties
IUPAC Name |
1,3-difluoro-5-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDKCOBKMXBXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718846 | |
Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932373-92-7 | |
Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932373-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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